

The Ascendant Role of Bromo-Methoxyphenyl Scaffolds in Medicinal Chemistry: A Technical Review

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Compound of Interest

Compound Name: 3-(3-Bromo-4-methoxyphenyl)propanoic acid

Cat. No.: B173008

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Researchers, scientists, and drug development professionals are increasingly turning their attention to bromo-methoxyphenyl compounds, a versatile class of molecules demonstrating significant potential across a spectrum of therapeutic areas. This in-depth technical guide synthesizes the current landscape of their application in medicinal chemistry, detailing their synthesis, biological activities, and structure-activity relationships, supported by experimental data and protocols.

The strategic incorporation of bromine and methoxy groups onto a phenyl ring provides a powerful tool for medicinal chemists to modulate the physicochemical properties of drug candidates. The methoxy group can influence conformation and solubility, while the bromine atom, a halogen, can enhance binding affinity through halogen bonding and improve pharmacokinetic profiles. This combination has led to the development of bromo-methoxyphenyl derivatives with promising anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.^{[1][2][3][4]}

Anticancer Activity: A Prominent Therapeutic Avenue

A significant body of research highlights the potential of bromo-methoxyphenyl derivatives as potent anticancer agents.^[2] These compounds have been shown to exert cytotoxic effects

against a variety of cancer cell lines, often through mechanisms that include the induction of apoptosis and cell cycle arrest.[2][5]

For instance, derivatives of 4-bromo-2-methoxyphenol have emerged as a promising class of molecules with significant anticancer potential.[2] Their mechanisms of action are multifaceted, involving the induction of apoptosis and cell cycle arrest.[2] Certain bromophenol hybrids have been observed to induce cell cycle arrest at the G0/G1 phase in lung cancer cells.[2]

Furthermore, N-(5-methoxyphenyl) methoxybenzenesulphonamides bearing bromo-substitutions have demonstrated sub-micromolar cytotoxicity against HeLa and HT-29 human tumor cell lines and were particularly effective against the MCF7 breast adenocarcinoma cell line.[6][7] The most potent compounds in this series were found to be the 4-brominated 2,5-dimethoxyanilines.[6] These compounds are believed to exert their anticancer effects by inhibiting microtubular protein polymerization, pointing to tubulin as a key biological target.[5][6] Compound 25 from this series showed nanomolar antiproliferative potency, severely disrupting the microtubule network in cells and arresting them at the G2/M phase of the cell cycle, ultimately triggering apoptotic cell death.[5][6]

Another noteworthy example is a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives designed as novel fibroblast growth factor receptor-1 (FGFR1) inhibitors for the treatment of non-small cell lung cancer.[8][9] One of the most promising compounds, C9, inhibited five different non-small cell lung cancer cell lines with FGFR1 amplification, with IC50 values in the low micromolar range.[8][9] This compound was also shown to arrest the cell cycle at the G2 phase, induce apoptosis, and inhibit the phosphorylation of FGFR1 and downstream signaling proteins.[9]

Quantitative Data on Anticancer Activity

Compound ID	Derivative Class	Cancer Cell Line	IC50 (μM)	Reference
1g2a	2-Phenylacrylonitrile	HCT116	0.0059	[1]
1g2a	2-Phenylacrylonitrile	BEL-7402	0.0078	[1]
B3	Chalcone	HeLa	3.204	[1]
B3	Chalcone	MCF-7	3.849	[1]
WLJ18	Bromophenol derivative	A549 (Lung)	7.10 ± 0.53	[3]
WLJ18	Bromophenol derivative	Bel7402 (Liver)	9.68 ± 0.76	[3]
N-(5-methoxyphenyl) methoxybenzene sulphonamides (brominated)	Sulphonamide	MCF7 (Breast)	Sub-micromolar to nanomolar	[4]
N-(5-methoxyphenyl) methoxybenzene sulphonamides (brominated)	HeLa (Cervical)	Sub-micromolar	[4]	
C9	4-bromo-N-(3,5-dimethoxyphenyl)benzamide	NCI-H520	1.36 ± 0.27	[8][9]
C9	4-bromo-N-(3,5-dimethoxyphenyl)benzamide	NCI-H1581	1.25 ± 0.23	[8][9]

C9	4-bromo-N-(3,5-dimethoxyphenyl)benzamide	NCI-H226	2.31 ± 0.41	[8] [9]
C9	4-bromo-N-(3,5-dimethoxyphenyl)benzamide	NCI-H460	2.14 ± 0.36	[8] [9]
C9	4-bromo-N-(3,5-dimethoxyphenyl)benzamide	NCI-H1703	1.85 ± 0.32	[8] [9]

Diverse Biological Activities Beyond Cancer

The therapeutic potential of bromo-methoxyphenyl compounds extends beyond oncology. The inherent structural features of these molecules make them attractive candidates for development as antimicrobial, anti-inflammatory, and antioxidant agents.

Antimicrobial and Anti-inflammatory Properties

The bromo-methoxyphenyl scaffold is a key feature in a number of compounds exhibiting antimicrobial properties against both Gram-positive and Gram-negative bacteria.[\[1\]](#) While specific quantitative data is emerging, the presence of the bromine atom is often associated with enhanced antimicrobial activity.[\[4\]](#)

In the realm of anti-inflammatory research, structurally related methoxyphenolic compounds have demonstrated the ability to modulate key signaling pathways. For example, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone has been shown to suppress pro-inflammatory responses by blocking the NF-κB and MAPK signaling pathways.[\[4\]](#)

Quantitative Data on Anti-inflammatory Activity

Compound	Cell Line	Target/Assay	IC50 Value (μM)	Reference
4'-bromo-5,6,7-trimethoxyflavone	RAW 264.7	NO Production	14.22 ± 1.25	[4]
4'-bromo-5,6,7-trimethoxyflavone	RAW 264.7	PGE2 Production	10.98 ± 6.25	[4]

Antioxidant Potential

The phenolic hydroxyl group present in many bromo-methoxyphenyl compounds suggests a potential for antioxidant activity through radical scavenging mechanisms.[4] For instance, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone has demonstrated antioxidant activity 1.13 times higher than that of ascorbic acid in a DPPH radical scavenging assay.[10]

Synthesis and Experimental Protocols

The synthesis of bromo-methoxyphenyl compounds often involves multi-step procedures. For example, 5-bromo-2-methoxyphenol can be synthesized from o-methoxyphenol through a three-step process involving acetylation of the phenolic hydroxyl group, bromination using bromine with an iron powder catalyst, and subsequent deacetylation.[11]

General Procedure for Synthesis of N-(2-bromo-4,5-dimethoxyphenyl)-4-methoxybenzenesulphonamide

N-(3,4-dimethoxyphenyl)-4-methoxybenzenesulphonamide is brominated using N-bromosuccinimide to yield the target compound.[6]

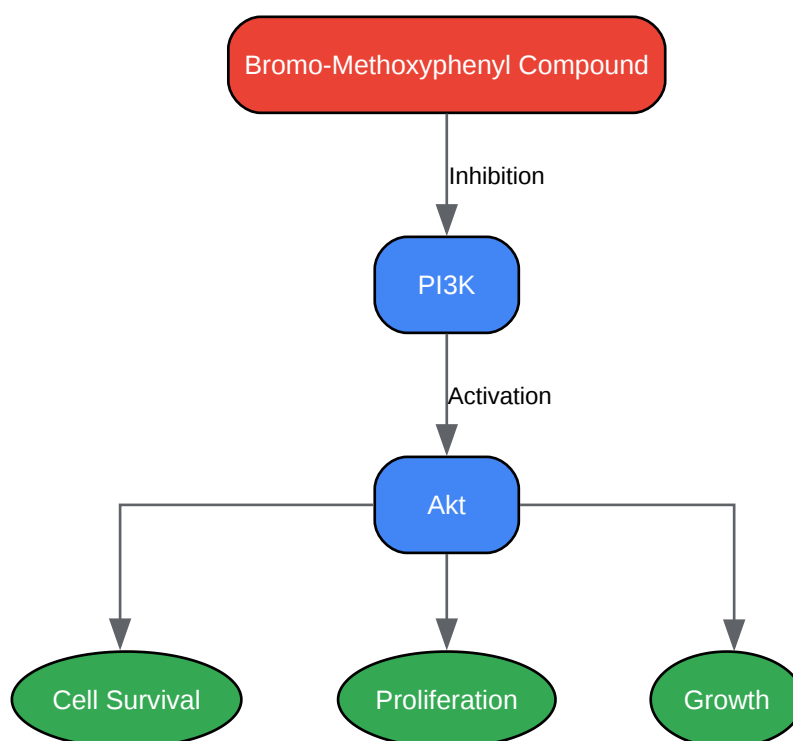
MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability.[3]

- **Cell Seeding:** Cancer cells are seeded in 96-well plates at a density of 5×10^3 to 1×10^4 cells per well and allowed to adhere overnight.[3]
- **Compound Treatment:** Cells are then treated with various concentrations of the test compound.
- **MTT Addition:** After a specified incubation period, MTT solution is added to each well.
- **Formazan Solubilization:** The resulting formazan crystals are dissolved in a suitable solvent.
- **Absorbance Measurement:** The absorbance is read on a microplate reader to determine cell viability.

Signaling Pathways and Workflows

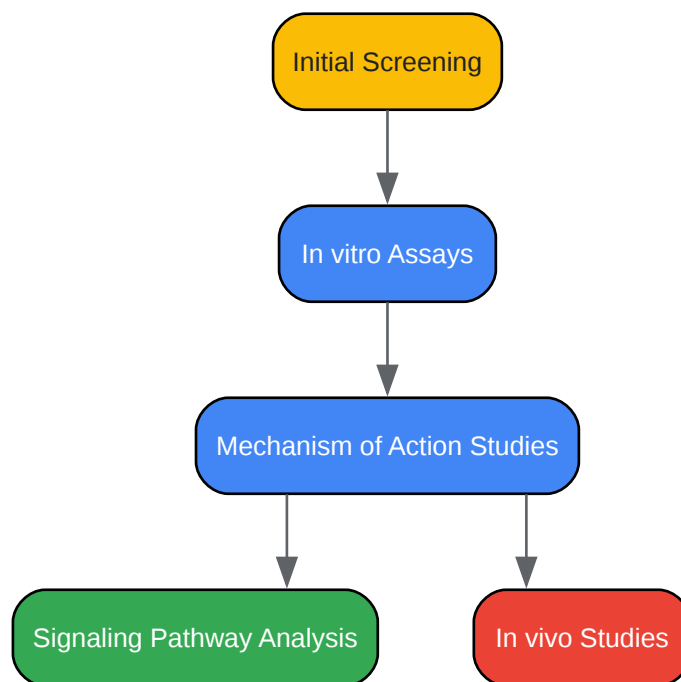
The biological effects of bromo-methoxyphenyl compounds are often mediated through their interaction with specific cellular signaling pathways.



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PI3K/Akt signaling pathway modulation by bromo-methoxyphenyl compounds.

The evaluation of the biological efficacy of these compounds typically follows a structured workflow.



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